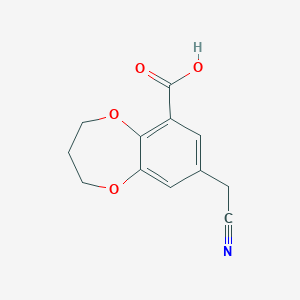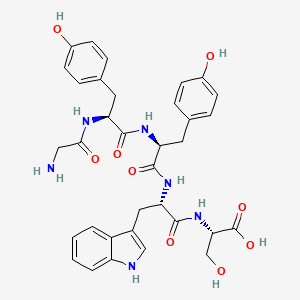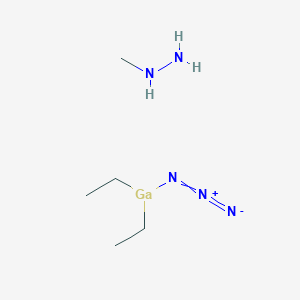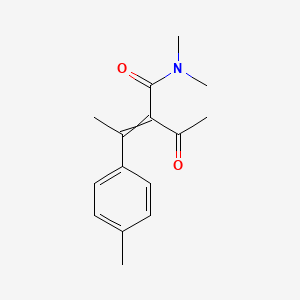![molecular formula C28H46O3Si B14222879 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde CAS No. 585567-29-9](/img/structure/B14222879.png)
2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde is an organic compound with a complex structure that includes both octyloxy and trimethylsilyl groups
Preparation Methods
The synthesis of 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the alkylation of 2,5-dihydroxybenzaldehyde with octyl bromide to introduce the octyloxy groups. This is followed by the introduction of the trimethylsilyl group through a reaction with trimethylsilylacetylene under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions.
Chemical Reactions Analysis
2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include fluoride ions, which can desilylate the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzoic acid.
Scientific Research Applications
2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the octyloxy and trimethylsilyl groups, which can stabilize or destabilize certain intermediates. In biological systems, the compound may interact with proteins or other biomolecules through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, influencing their function.
Comparison with Similar Compounds
Similar compounds to 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde include:
2,5-Bis(trimethylsilyl)oxybenzaldehyde: This compound lacks the octyloxy groups but has similar reactivity due to the presence of the trimethylsilyl groups.
2,5-Bis(octyloxy)benzaldehyde: This compound lacks the trimethylsilyl group but retains the octyloxy groups, making it less reactive in certain substitution reactions.
2-[(Trimethylsilyl)ethynyl]benzaldehyde: This compound lacks the octyloxy groups and is simpler in structure, making it a useful comparison for understanding the effects of the octyloxy groups on reactivity.
The uniqueness of this compound lies in its combination of octyloxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
585567-29-9 |
|---|---|
Molecular Formula |
C28H46O3Si |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
2,5-dioctoxy-4-(2-trimethylsilylethynyl)benzaldehyde |
InChI |
InChI=1S/C28H46O3Si/c1-6-8-10-12-14-16-19-30-27-23-26(24-29)28(22-25(27)18-21-32(3,4)5)31-20-17-15-13-11-9-7-2/h22-24H,6-17,19-20H2,1-5H3 |
InChI Key |
APYVQVXHNXOZHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)

![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)




![Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-](/img/structure/B14222871.png)
